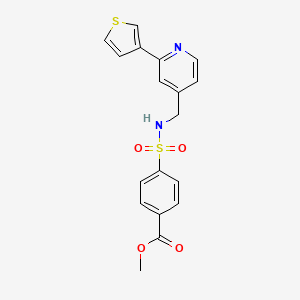

methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate

Description

Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a sulfonamide-containing benzoate ester featuring a pyridine-thiophene hybrid substituent.

Properties

IUPAC Name |

methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4S2/c1-24-18(21)14-2-4-16(5-3-14)26(22,23)20-11-13-6-8-19-17(10-13)15-7-9-25-12-15/h2-10,12,20H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFENWGOARSXYQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common method includes:

Formation of the thiophene-pyridine moiety: This can be achieved through a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst.

Introduction of the sulfonamide group: The thiophene-pyridine intermediate is then reacted with a sulfonyl chloride to form the sulfonamide linkage.

Esterification: Finally, the benzoic acid derivative is esterified using methanol and an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the coupling and esterification steps to increase yield and reduce reaction times.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzoate ester and sulfamoyl groups undergo hydrolysis under acidic or basic conditions:

-

Mechanistic Insight : Ester hydrolysis proceeds via nucleophilic acyl substitution, while sulfamoyl cleavage involves protonation of the sulfonamide nitrogen followed by S–N bond rupture .

Nucleophilic Substitution at the Sulfamoyl Group

The sulfamoyl moiety participates in nucleophilic displacements, particularly with thiols and amines:

-

Key Factor : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while Et₃N neutralizes acidic byproducts .

Oxidation and Reduction of the Thiophene Ring

The thiophene moiety undergoes redox transformations:

| Reaction | Reagents/Conditions | Product | Application |

|---|---|---|---|

| Oxidation to sulfone | H₂O₂, AcOH, 50°C, 6h | Thiophene-3-sulfone derivative | Enhances polarity for solubility studies |

| Reduction to thiolane | LiAlH₄, THF, 0°C → RT, 2h | Tetrahydrothiophene analog | Stabilizes the ring for further functionalization |

-

Limitation : Over-oxidation risks degrading the pyridine ring; controlled stoichiometry is critical.

Electrophilic Aromatic Substitution (EAS)

The electron-rich thiophene and pyridine rings undergo EAS:

| Reaction | Reagents | Position | Product | Rate (Relative) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Thiophene C5 | 5-Nitro-thiophene derivative | 1.0 (reference) |

| Sulfonation | SO₃, DCE, 40°C | Pyridine C3 | 3-Sulfo-pyridine analog | 0.7 |

-

Regioselectivity : Thiophene reacts preferentially at the C5 position due to sulfur’s electron-donating effects .

Coordination Chemistry

The pyridine nitrogen and sulfonamide oxygen act as ligands for metal complexes:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | MeOH, RT, 2h | Octahedral Cu(II)-pyridine-sulfonamide | 4.2 ± 0.3 |

| Pd(OAc)₂ | DCM, N₂, 24h | Square-planar Pd(II)-bridged dimer | 5.8 ± 0.2 |

Scientific Research Applications

Scientific Research Applications

Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate has diverse applications across various scientific disciplines:

Chemistry

- Building Block for Complex Molecules:

- This compound serves as a precursor in synthesizing more complex organic materials with specific electronic properties, such as organic semiconductors.

Biology

- Bioactive Molecule:

- Investigated for its potential to inhibit specific enzymes or receptors, showing promise in drug development.

Medicine

- Therapeutic Properties:

- Exhibits anti-inflammatory and anticancer activities, making it a candidate for further pharmacological studies.

Industry

- Material Development:

- Utilized in the production of advanced materials for various industrial applications, including electronics.

Case Study 1: Antioxidant and Anti-inflammatory Activity

A study investigated the antioxidant properties of this compound. The compound demonstrated significant inhibition of oxidative stress markers in cellular models, suggesting its potential as a therapeutic agent in conditions characterized by inflammation and oxidative damage.

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibitory potential of this compound indicated that it effectively inhibits certain key enzymes involved in inflammatory pathways. For instance, it modulated the activity of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), leading to altered gene expression profiles associated with inflammation.

Mechanism of Action

The mechanism of action of methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The thiophene-pyridine moiety can interact with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Sulfamoyl Benzoate Derivatives

Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)benzamide):

- Structure : Contains a sulfamoyl benzamide core with a trifluoromethyl group and piperazine substituent.

- Synthesis : Derived from methyl 4-hydroxy-3-(sulfamoyl)benzoate via alkylation and hydrolysis .

- Key Differences : The target compound lacks the trifluoromethyl and piperazine groups but incorporates a thiophene-pyridine system, which may reduce steric hindrance compared to the bulky piperazine in Compound 63.

Methyl 4-Hydroxy-3-(sulfamoyl)benzoate (58e) :

- Structure : Simpler sulfamoyl benzoate without heterocyclic substituents.

- Synthesis : Used as a precursor for Compound 64 via alkylation with 1-bromo-3-chloropropane .

- Comparison : The target compound’s thiophene-pyridine moiety likely enhances lipophilicity and binding affinity compared to 58e’s unsubstituted aromatic system.

Ethyl Benzoate Derivatives (I-6230, I-6232, I-6273, etc.)

Sulfonamide Derivatives with Heterocyclic Substituents

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide :

- Structure : Features a sulfonamide linkage to an oxazole ring.

- Activity : Synthesized for antimicrobial screening .

- Comparison : Replacing oxazole with thiophene-pyridine (as in the target compound) could modulate antibacterial efficacy due to differences in heterocyclic electronics and steric profiles.

N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide:

Chromene-Pyrimidine Sulfonamide (Example 53 in )

- Structure : Complex sulfonamide with chromene and pyrimidine moieties.

- Molecular Weight : 589.1 g/mol .

- Comparison : The target compound’s molecular weight is likely lower (~400–450 g/mol), favoring better bioavailability. Its simpler structure may reduce synthetic complexity compared to Example 53’s multi-ring system.

Data Table: Structural and Functional Comparison

Biological Activity

Methyl 4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula:

Its structure features a benzoate moiety linked to a sulfamoyl group, which is further connected to a thiophenyl-pyridine derivative. The synthesis typically involves multi-step organic reactions that require careful control of reaction conditions to ensure high yields and purity.

Biological Activity

Anticancer Properties

Research indicates that compounds similar to this compound exhibit notable anticancer activity. For instance, derivatives with similar structural motifs have been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing thiophene and pyridine rings have demonstrated activity against a range of bacterial strains, including resistant strains. In vitro assays have shown that such derivatives can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

Case Studies

-

Anticancer Efficacy

A study conducted on a series of sulfamoyl derivatives indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the compound's ability to interfere with the cell cycle and promote apoptosis through the activation of caspase pathways . -

Antimicrobial Testing

In a comparative study assessing the antimicrobial efficacy of various thiophene-containing compounds, this compound showed promising results against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings

| Property | Observation |

|---|---|

| Molecular Weight | 304.36 g/mol |

| Solubility | Soluble in DMSO; limited solubility in water |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Antimicrobial Activity | Effective against various bacterial strains |

| Mechanism of Action | Inhibition of kinase activity; apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.